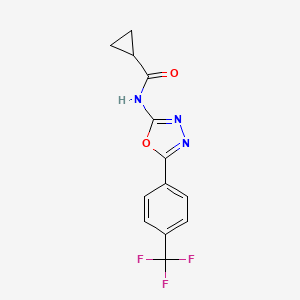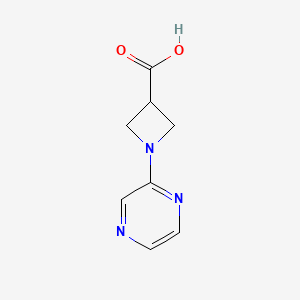
1-(3,5-Dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are organic compounds belonging to the pyrazine family. These compounds are known for their distinctive molecular structures and are often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of the corresponding pyrazine derivatives using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, these compounds are often produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity and yield, with continuous flow reactors offering advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: These compounds can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of these compounds can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions typically result in the formation of pyrazine derivatives with fewer oxygen atoms.
Substitution: Substitution reactions can produce a variety of substituted pyrazines, depending on the nucleophile used.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. They are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, they serve as building blocks for the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which these compounds exert their effects depends on their specific applications. In pharmaceuticals, they may interact with biological targets, such as enzymes or receptors, to modulate biological processes. The exact molecular targets and pathways involved vary depending on the specific compound and its intended use.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylpyrazin-2-yl)ethanone and 1-(3,6-Dimethylpyrazin-2-yl)ethanone are similar to other pyrazine derivatives, such as 2-acetyl-3,5-dimethylpyrazine and 2-acetyl-3,6-dimethylpyrazine. These compounds share similar structural features but differ in the position of the methyl groups on the pyrazine ring. The unique positioning of the methyl groups can influence their chemical reactivity and biological activity, making them distinct from other pyrazine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
72797-17-2 |
|---|---|
Formule moléculaire |
C16H20N4O2 |
Poids moléculaire |
300.362 |
Nom IUPAC |
1-(3,5-dimethylpyrazin-2-yl)ethanone;1-(3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/2C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5;1-5-4-9-6(2)8(10-5)7(3)11/h2*4H,1-3H3 |
Clé InChI |
NDBQNZIIKYINBV-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C(=O)C)C.CC1=CN=C(C(=N1)C)C(=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2897590.png)
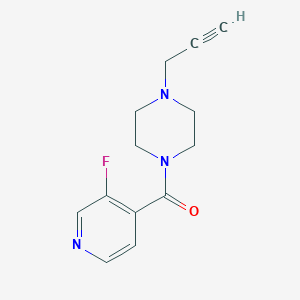
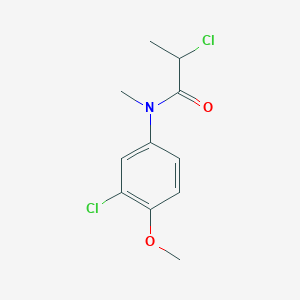
![4-(dimethylamino)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897593.png)


![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)
![3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2897600.png)
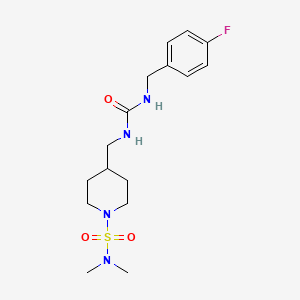
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
